Fluorescein (tetraammonium)

描述

Fluorescein (tetraammonium) is a fluorescent compound widely used in various scientific fields due to its high absorptivity, excellent fluorescence quantum yields, and good water solubility . It is a derivative of fluorescein, a synthetic organic compound that exhibits bright green fluorescence when exposed to light in the blue to ultraviolet range . This compound is particularly valuable in biological and chemical research for its ability to act as a fluorescent probe.

准备方法

Synthetic Routes and Reaction Conditions: Fluorescein (tetraammonium) can be synthesized through the reaction of fluorescein with ammonium hydroxide. The process involves dissolving fluorescein in a dilute ammonium hydroxide solution, followed by the addition of ammonium chloride to precipitate the tetraammonium salt . The reaction is typically carried out at room temperature and requires careful control of pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of fluorescein (tetraammonium) involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often employing continuous flow reactors and automated pH control systems to maintain consistent reaction conditions .

化学反应分析

Types of Reactions: Fluorescein (tetraammonium) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorescein derivatives with altered fluorescence properties.

Reduction: Reduction reactions can convert fluorescein (tetraammonium) into non-fluorescent forms.

Substitution: Various substituents can be introduced into the fluorescein molecule to modify its fluorescence characteristics.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Fluorescein derivatives with different emission spectra.

Reduction Products: Non-fluorescent forms of fluorescein.

Substitution Products: Modified fluorescein compounds with tailored fluorescence properties.

科学研究应用

Chemistry

Fluorescein (tetraammonium) serves as a fluorescent tracer in numerous chemical reactions and processes. It is utilized to track the movement of substances within chemical systems due to its strong fluorescence properties. This capability allows researchers to visualize reaction pathways and study kinetics effectively.

Key Applications:

- Fluorescence Spectroscopy : Used to analyze the interaction of fluorescein with various chemical species.

- Reaction Monitoring : Acts as a marker to observe reaction progress in real-time.

Biology

In biological research, fluorescein (tetraammonium) is primarily employed in fluorescence microscopy . It labels and visualizes biological specimens, enabling detailed studies of cellular structures and functions.

Key Applications:

- Cell Imaging : Fluorescein is used to stain cells for visualization under a fluorescence microscope.

- Flow Cytometry : Utilized as a fluorescent marker for cell sorting and analysis.

- Protein Studies : Acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics.

Medicine

Fluorescein (tetraammonium) has critical applications in medical diagnostics, particularly in imaging techniques such as fluorescein angiography. This method visualizes blood vessels in the retina and iris vasculature, aiding in the detection of abnormalities.

Key Applications:

- Fluorescein Angiography : A diagnostic tool used to assess retinal blood flow and identify vascular diseases.

- Diagnostic Imaging : Employed in various imaging modalities to enhance contrast and visibility of tissues.

Industry

In industrial applications, fluorescein (tetraammonium) is used for dye tracing to detect leaks and monitor fluid flow in systems such as pipelines and tanks. Its fluorescent properties allow for easy detection even at low concentrations.

Key Applications:

- Leak Detection : Fluorescent dye is introduced into systems to identify leaks through visual inspection.

- Fluid Dynamics Studies : Helps in understanding fluid flow patterns in engineering applications.

Case Studies

-

Fluorescence Microscopy in Cell Biology

A study demonstrated the effectiveness of fluorescein (tetraammonium) in labeling live cells for fluorescence microscopy. The results showed clear visualization of cellular structures, allowing researchers to analyze cell morphology and behavior under various conditions. -

Fluorescein Angiography for Retinal Diagnostics

Clinical trials using fluorescein angiography have established its reliability in diagnosing retinal diseases. Patients receiving fluorescein injections exhibited enhanced imaging of retinal blood vessels, leading to timely interventions for conditions like diabetic retinopathy. -

Industrial Leak Detection

An industrial application involved using fluorescein (tetraammonium) to trace leaks in a pipeline system. The dye's fluorescence allowed maintenance teams to quickly identify leak locations, significantly reducing downtime and repair costs.

作用机制

Fluorescein (tetraammonium) is compared with other similar compounds, such as:

Fluorescein isothiocyanate (FITC): Commonly used for labeling proteins and antibodies.

Carboxyfluorescein: Used for labeling peptides and oligonucleotides.

Rhodamine: Another fluorescent dye with different spectral properties

Uniqueness: Fluorescein (tetraammonium) is unique due to its high water solubility and excellent fluorescence quantum yield, making it particularly suitable for applications in aqueous environments. Its tetraammonium form enhances its stability and solubility compared to other fluorescein derivatives .

相似化合物的比较

- Fluorescein isothiocyanate (FITC)

- Carboxyfluorescein

- Rhodamine 6G

- Rhodamine B

生物活性

Fluorescein (tetraammonium), specifically in its diphosphate form, is a compound of significant interest in biological research due to its unique fluorescent properties and its role as a substrate in enzymatic reactions. This article delves into the biological activity of fluorescein tetraammonium, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of Fluorescein Tetraammonium

Fluorescein tetraammonium (FDP) is recognized as a highly sensitive fluorogenic substrate for alkaline phosphatase and protein tyrosine phosphatase (PTPase). The enzymatic reaction involving FDP results in the production of fluorescein, a green fluorescent dye that can be easily detected and quantified. This property makes FDP an invaluable tool in high-throughput screening for PTPase inhibitors, which has implications in cancer research and other disease models .

The biological activity of fluorescein tetraammonium is primarily linked to its ability to undergo enzymatic hydrolysis. Upon interaction with alkaline phosphatase or PTPase, the phosphate groups are cleaved, leading to the release of fluorescein. The fluorescence emitted is measurable at an excitation wavelength of 490 nm and an emission wavelength of 514 nm, which allows for quantitative analysis of enzyme activity .

Applications in Research

Fluorescein tetraammonium has been utilized in various research studies, particularly in the following areas:

- Enzyme Activity Assays : Its sensitivity makes it suitable for detecting low levels of enzyme activity.

- Cellular Uptake Studies : The compound's membrane permeability allows researchers to study cellular uptake mechanisms. For instance, fluorescein diacetate (FDA), a derivative of fluorescein, has been shown to enter cells without specific uptake mechanisms, making it useful for assessing cell viability and membrane integrity .

- Theranostics : Fluorescent probes based on fluorescein have been developed for targeted delivery systems in cancer therapy, utilizing receptor-mediated endocytosis to enhance cellular uptake .

Case Study: Enzymatic Activity Assessment

A study evaluated the performance of fluorescein tetraammonium as a substrate for PTPases. The results indicated that FDP exhibited high specificity and sensitivity, significantly enhancing the detection capabilities compared to traditional substrates. The fluorescence intensity correlated directly with enzyme concentration, demonstrating its potential for quantitative assays in drug discovery .

Table 1: Comparison of Fluorescent Probes

| Probe Type | Excitation (nm) | Emission (nm) | Application Area |

|---|---|---|---|

| Fluorescein Tetraammonium | 490 | 514 | Enzyme assays |

| FDA | 490 | 525 | Cell viability |

| FITC | 495 | 519 | Protein labeling |

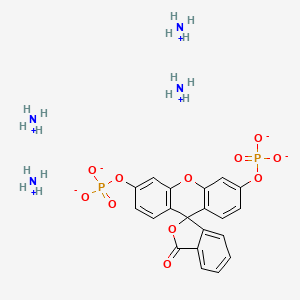

属性

IUPAC Name |

tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPXZSKGRVJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein Diphosphate interact with alkaline phosphatase?

A: FDP acts as a substrate for alkaline phosphatase. The enzyme catalyzes the sequential hydrolysis of FDP's two phosphate groups. This two-step process first yields the weakly fluorescent fluorescein monophosphate (FMP), followed by the highly fluorescent fluorescein. [, , ]

Q2: What are the downstream effects of FDP hydrolysis?

A: The hydrolysis of FDP results in the release of fluorescent products, FMP and fluorescein. This fluorescence signal is directly proportional to the amount of alkaline phosphatase activity, allowing for its quantification. [, , ]

Q3: What are the primary applications of FDP in research?

A3: FDP finds extensive use in various research areas, including:

- Enzyme assays: Quantifying alkaline phosphatase activity in biological samples. [, , ]

- Immunoassays: As a reporter molecule in ELISA and other enzyme-linked assays. [, , ]

- Microfluidics: Studying enzymatic reactions in miniaturized systems. [, , , ]

- Single-cell analysis: Investigating enzyme activity within individual cells. [, , ]

- Drug discovery: Screening for inhibitors of protein tyrosine phosphatases (PTPs). [, , ]

Q4: What is the molecular formula and weight of Fluorescein Diphosphate?

A4: The molecular formula of FDP is C20H10O8P2Na4 (tetrasodium salt). Its molecular weight is 532.18 g/mol.

Q5: What are the key spectroscopic properties of FDP and its hydrolysis products?

A5: FDP is colorless and nonfluorescent. Upon hydrolysis by alkaline phosphatase:

- FMP (fluorescein monophosphate): Exhibits weak fluorescence.

- Fluorescein: Displays strong fluorescence with excitation/emission maxima around 490/514 nm. [, ]

Q6: What is the stability of FDP under different storage conditions?

A6: FDP generally exhibits good stability when stored as a dry powder at -20°C, protected from light and moisture. Solutions of FDP should be prepared fresh and used immediately to prevent hydrolysis.

Q7: How does the reaction mechanism of alkaline phosphatase with FDP differ from other substrates?

A: Alkaline phosphatase utilizes a two-step mechanism to hydrolyze FDP, producing both FMP and fluorescein. This is distinct from substrates like p-nitrophenyl phosphate, which undergo a single hydrolysis step. [, ]

Q8: Does alkaline phosphatase exhibit substrate selectivity for FDP over other phosphate-containing molecules?

A: While alkaline phosphatase can hydrolyze a broad range of phosphate-containing substrates, it demonstrates high catalytic efficiency for FDP, making it a preferred choice for sensitive assays.

Q9: Have there been any computational studies on FDP and its interactions with alkaline phosphatase?

A9: While the provided research papers do not explicitly discuss computational studies on FDP, such approaches could be valuable for:

Q10: How do structural modifications to the fluorescein molecule impact its suitability as an alkaline phosphatase substrate?

A10: Structural modifications to fluorescein can impact:

Q11: What are the common formulation strategies for FDP to improve its stability or solubility?

A11: Common strategies include:

Q12: What are the preferred analytical methods for detecting and quantifying FDP and its hydrolysis products?

A12: The primary methods include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。